molecular formula C12H15BrN2 B12499445 3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium bromide

3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium bromide

Cat. No.: B12499445
M. Wt: 267.16 g/mol
InChI Key: KXHMVMSWTNECIY-UHFFFAOYSA-M
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Description

3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium bromide is a quaternary ammonium salt derived from imidazole. Imidazole is a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium bromide typically involves the alkylation of 1,2-dimethylimidazole with benzyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium bromide involves its interaction with cellular components. The compound can disrupt cell membranes, leading to cell lysis. It can also interfere with enzyme activity and inhibit the growth of microorganisms. The molecular targets include membrane proteins and enzymes involved in cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3-methylimidazolium bromide
  • 1-Butyl-3-methylimidazolium bromide
  • 1-Hexyl-3-methylimidazolium bromide

Uniqueness

3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium bromide is unique due to its specific substitution pattern on the imidazole ring. The presence of both benzyl and dimethyl groups enhances its stability and reactivity compared to other imidazolium salts. This unique structure contributes to its diverse applications and effectiveness in various fields .

Properties

Molecular Formula

C12H15BrN2

Molecular Weight

267.16 g/mol

IUPAC Name

1-benzyl-2,3-dimethylimidazol-3-ium;bromide

InChI

InChI=1S/C12H15N2.BrH/c1-11-13(2)8-9-14(11)10-12-6-4-3-5-7-12;/h3-9H,10H2,1-2H3;1H/q+1;/p-1

InChI Key

KXHMVMSWTNECIY-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C=CN1CC2=CC=CC=C2)C.[Br-]

Origin of Product

United States

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